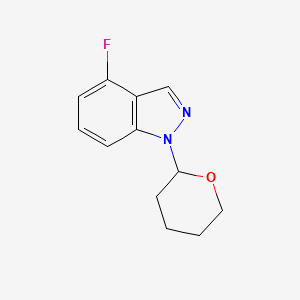

4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

描述

4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a fluorinated indazole derivative where the nitrogen at position 1 of the indazole core is protected by a tetrahydro-2H-pyran (THP) group. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of peptide-based therapeutics and kinase inhibitors. Its fluorine substituent at position 4 enhances electronic properties, influencing reactivity and binding interactions in downstream applications. The THP group serves as a protective moiety, improving solubility and stability during synthetic processes .

属性

IUPAC Name |

4-fluoro-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJNIEYFRKYIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Indazole Core

- The indazole scaffold can be synthesized via cyclization reactions involving hydrazines and ortho-substituted aromatic precursors.

- Common methods include the Fischer indole synthesis or cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.

- For fluorinated indazoles, regioselective introduction of the fluorine atom can be performed either before or after core formation depending on substrate stability.

Attachment of the Tetrahydro-2H-pyran-2-yl Group

- The THP group is introduced via nucleophilic substitution reactions.

- A typical approach involves reacting the indazole nitrogen with tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as potassium carbonate.

- Reaction solvents often include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Reaction temperatures are optimized (generally room temperature to 80°C) to maximize substitution efficiency while minimizing decomposition.

Industrial Production Methods and Optimization

Industrial synthesis of fluorinated indazole derivatives with THP substituents employs large-scale batch or continuous flow reactors to enhance yield, purity, and reproducibility.

Key industrial considerations include:

- Continuous Flow Reactors: These provide better heat and mass transfer, allowing precise control over reaction times and temperatures, which is critical for fluorination steps.

- Automated Synthesis Platforms: Enable high-throughput screening of reaction conditions and rapid optimization.

- Purification Techniques: Column chromatography on silica gel and crystallization are standard to achieve high purity; advanced analytical methods such as HPLC and GC-MS are used for quality control.

- Reaction Optimization: Design of Experiments (DoE) approaches optimize catalyst loading, temperature (typically 80–120°C), solvent choice, and molar ratios of reactants to improve yield and reduce impurities.

Representative Experimental Data and Reaction Conditions

The following table summarizes typical reaction conditions and yields for related fluorinated indazole derivatives with THP groups, which can be adapted for the 4-fluoro isomer:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Indazole core formation | Cyclization of hydrazones with ortho-substituted nitrobenzenes, acidic medium | 60–80 | Acidic conditions (e.g., AcOH) at reflux; reaction time optimized via DoE |

| Electrophilic fluorination | Selectfluor or NFSI, polar aprotic solvent, room temp to 80°C | 70–90 | Controlled addition to avoid over-fluorination |

| THP group attachment | Tetrahydro-2H-pyran-2-yl chloride, K2CO3 base, DMF or acetonitrile, 25–80°C | 75–85 | Reaction monitored by TLC; inert atmosphere recommended |

| Purification | Silica gel column chromatography, elution with ethyl acetate/hexanes gradient | — | Purity confirmed by HPLC, GC-MS, melting point analysis |

Analytical and Characterization Techniques

To verify the structure and purity of this compound, the following methods are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and fluorine NMR to confirm substitution patterns and tautomeric forms.

- Mass Spectrometry (MS): Electrospray ionization (ESI) to determine molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC): For purity assessment and separation of isomers.

- X-ray Crystallography: To confirm solid-state structure and hydrogen bonding, if crystalline samples are available.

- Fluorescence Spectroscopy: Useful for studying tautomerism in solution.

Summary and Research Findings

- The preparation of this compound is achievable through a three-step synthetic sequence: indazole core formation, electrophilic fluorination, and nucleophilic substitution with the THP group.

- Industrial methods emphasize continuous flow synthesis and automated platforms to optimize yield and purity.

- Reaction conditions are carefully optimized using experimental design techniques, with typical yields ranging from 70% to 90% in each step.

- Purification and characterization employ advanced chromatographic and spectroscopic techniques to ensure product quality.

- The THP substituent plays a critical role in modulating solubility and stability, which is essential for subsequent medicinal chemistry applications.

This detailed synthesis overview provides a robust foundation for researchers and industrial chemists aiming to prepare this compound with high efficiency and reproducibility.

化学反应分析

Types of Reactions

4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The fluorine atom or the tetrahydro-2H-pyran-2-yl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may result in the removal of the fluorine atom or the tetrahydro-2H-pyran-2-yl group.

科学研究应用

Overview

4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is an organic compound characterized by its unique molecular structure, which includes a fluorine atom and a tetrahydro-2H-pyran-2-yl group. This compound has garnered attention in various scientific fields, including chemistry, biology, and medicine, due to its potential applications.

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its structural features allow it to participate in various chemical reactions, making it valuable for synthetic chemists.

Biology

Research into the biological activity of this compound focuses on its interactions with enzymes and receptors. Studies have indicated that this compound may exhibit significant biological properties, such as:

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation.

- Anti-inflammatory Properties : The compound is being studied for its potential to modulate inflammatory pathways.

Medicine

The pharmaceutical industry is exploring the use of this compound in drug development. Its unique chemical structure could lead to the discovery of novel therapeutic agents targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its ability to form derivatives makes it suitable for creating advanced materials used in various sectors, including electronics and materials science.

Case Studies

Several studies have highlighted the applications and effects of 4-fluoro-1-(tetrahydro-2H-pyran-2-y)-1H-indazole:

- Anticancer Research : A study demonstrated that derivatives of this compound inhibited cell growth in various cancer lines, suggesting potential use as an anticancer agent.

- Inflammation Modulation : Research indicated that this compound could modulate inflammatory responses in vitro, providing a basis for future anti-inflammatory drug development.

- Synthetic Applications : A case study on synthetic methodologies revealed that this compound could be efficiently synthesized and modified to yield various derivatives useful in medicinal chemistry.

作用机制

The mechanism of action of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the tetrahydro-2H-pyran-2-yl group play crucial roles in modulating the compound’s activity and binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and applications:

Key Research Findings

Physicochemical Properties

- Solubility : THP-protected indazoles generally exhibit improved solubility in polar aprotic solvents (e.g., DCM, THF) compared to unprotected analogs. For example, 4-carboxy-1-(THP)-1H-indazole is soluble in DMF for carboxylate activation .

- Stability : Bromo and chloro derivatives require protection from light and moisture, while the fluoro analog shows greater thermal stability .

生物活性

4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a fluorine atom at the 4-position of the indazole ring and a tetrahydro-2H-pyran substituent, which contributes to its unique biological profile. The molecular formula is , and it has been studied for its interactions with various biological targets.

Research indicates that this compound acts primarily as an inhibitor of Janus kinase (JAK) pathways, particularly JAK3. This inhibition is crucial in modulating inflammatory responses and has implications in treating autoimmune diseases and certain cancers . The selectivity for JAK3 over other JAK family members allows for therapeutic benefits while minimizing side effects associated with broader JAK inhibition .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits antiproliferative activity against various human tumor cell lines, with IC50 values ranging from nanomolar to micromolar concentrations. For instance, compounds structurally related to this compound have shown significant activity against breast and ovarian cancer cell lines, suggesting that modifications to the indazole framework can enhance efficacy .

Anti-inflammatory Effects

The compound's role as a JAK3 inhibitor links it to anti-inflammatory activities. In models of inflammatory bowel disease (IBD), it has been shown to reduce pro-inflammatory cytokine levels, thus providing therapeutic effects similar to those observed with established JAK inhibitors . The selectivity for JAK3 is particularly beneficial as it preserves signaling pathways for protective cytokines like IL-10, which are essential for mucosal healing .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

These modifications indicate that careful tuning of substituents can enhance the therapeutic profile of the compound.

Case Studies

A notable case study involved the evaluation of a series of indazole derivatives, including this compound, where researchers assessed their anticancer activities through a combination of biochemical assays and molecular docking studies. The results indicated a strong correlation between structural modifications and increased binding affinity to JAK3, leading to enhanced antiproliferative effects in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。